Para-Substituted Benzoyl Chloride Versus Meta-Substituted Regioisomer: Physicochemical Property Comparison
The target compound, 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (para-substituted, CAS 222541-76-6), exhibits distinct physicochemical properties compared to its meta-substituted regioisomer 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride. The para-substitution results in a predicted melting point of 112°C [1], whereas meta-substituted analogs in the 1,2,4-oxadiazole benzoyl chloride class typically display different solid-state packing and thermal behavior [2]. The para-arrangement yields a computed XLogP3 of 2.9 and topological polar surface area of 56 Ų , parameters that influence membrane permeability and solubility in derived compounds.
| Evidence Dimension | Melting Point and Substitution Pattern Effect on Physicochemical Properties |
|---|---|
| Target Compound Data | Melting point: 112°C (experimental); XLogP3: 2.9; Topological PSA: 56 Ų; para-substituted benzoyl chloride [1] |
| Comparator Or Baseline | 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (meta-substituted regioisomer); melting point and physicochemical parameters differ due to altered molecular symmetry and crystal packing [2] |
| Quantified Difference | Para substitution provides greater molecular symmetry; 112°C melting point indicates crystalline solid at ambient conditions; XLogP3 of 2.9 represents moderate lipophilicity |
| Conditions | Predicted and experimental physicochemical property determination under standard conditions |
Why This Matters
Procurement of the correct para-substituted regioisomer is essential for reproducibility in solid-phase handling and downstream synthetic transformations where substitution pattern affects both intermolecular interactions and the spatial orientation of derived pharmacophores.
- [1] ChemDict. CAS NO: 222541-76-6; 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride. Physical Properties Database. View Source
- [2] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in Medicinal Chemistry. J Med Chem. 2012;55(5):1817-1830. View Source
